1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid
Description
The compound 1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid is a hybrid molecule combining a substituted coumarin (chromen-2-one) core with a 4-phenylpiperidine-4-carboxylic acid moiety linked via a propanoyl chain. The coumarin scaffold features hydroxyl (7-position) and methyl (4- and 8-positions) substituents, which may enhance hydrogen bonding and lipophilicity.
Properties
Molecular Formula |
C26H27NO6 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-[3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C26H27NO6/c1-16-19-8-10-21(28)17(2)23(19)33-24(30)20(16)9-11-22(29)27-14-12-26(13-15-27,25(31)32)18-6-4-3-5-7-18/h3-8,10,28H,9,11-15H2,1-2H3,(H,31,32) |
InChI Key |
VXXBLFBJVYFOLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)N3CCC(CC3)(C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid typically involves multiple steps:
Synthesis of the Chromen-2-one Moiety: The chromen-2-one moiety can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amines with dihaloalkanes.
Coupling Reactions: The final step involves coupling the chromen-2-one moiety with the piperidine ring and the phenyl group through amide bond formation. This can be achieved using coupling reagents such as carbodiimides or phosphonium salts under mild conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[3-(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the chromen-2-one moiety can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(7-Hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: The compound is explored for its use in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous compounds from diverse sources:
Structural and Functional Insights:
Coumarin vs. Quinolone Cores: The target compound’s coumarin core (with 7-OH and 4,8-diMe) contrasts with quinolone derivatives (e.g., 19l, 19h), which feature a fluorine atom and methoxy groups. The hydroxyl group in the target may improve solubility compared to halogenated analogs (e.g., ’s Cl/F-substituted coumarin), while methyl groups enhance lipophilicity .
In contrast, ’s compound places the carboxylic acid at piperidine-3, which may allow better conformational flexibility for target engagement .
Linker and Side Chains: The propanoyl linker in the target and ’s compound provides a three-carbon spacer, balancing rigidity and flexibility. Quinolone derivatives (e.g., 19l, 19h) use benzyloxyimino groups on piperidine, which may participate in π-π stacking or hydrogen bonding .
However, the target’s 4-phenyl group may reduce metabolic clearance compared to smaller substituents (e.g., cyclopropyl in 19l) .
Research Implications and Limitations
- Structural Determination : Programs like SHELX (used in crystallography for small-molecule refinement) are critical for resolving conformational details of such complex hybrids .
- Knowledge Gaps: Direct pharmacological data (e.g., IC50, binding affinity) for the target compound are absent in the evidence. Comparative studies on substituent effects (e.g., OH vs. Cl/F) are needed to predict bioactivity.
- Synthetic Challenges : Steric crowding at the piperidine C4 position in the target compound may complicate synthesis, necessitating optimized coupling strategies.
Biological Activity
1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-phenylpiperidine-4-carboxylic acid, commonly referred to as a derivative of the chromenone scaffold, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a chromenone moiety and a piperidine ring, suggesting diverse pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 270.26 g/mol. The chemical structure features key functional groups that may contribute to its biological activity, including hydroxyl, carbonyl, and carboxylic acid functionalities.
Biological Activity Overview
Research indicates that compounds with chromenone structures often exhibit significant biological activities, including:
- Antioxidant Activity : Many chromenone derivatives are known for their ability to scavenge free radicals, contributing to their potential in preventing oxidative stress-related diseases.
- Anticancer Properties : Studies have shown that chromenone derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Some derivatives have demonstrated efficacy against a range of pathogens, including bacteria and fungi.
Antioxidant Activity
In vitro studies have demonstrated that this compound exhibits strong antioxidant properties. This activity is attributed to the presence of hydroxyl groups in its structure, which can donate hydrogen atoms to free radicals.
Anticancer Activity
A study published in the European Journal of Medicinal Chemistry highlighted the anticancer potential of similar chromenone compounds. These compounds have been shown to target multiple pathways involved in cancer progression:
| Mechanism of Action | Effect on Cancer Cells |
|---|---|
| Induction of Apoptosis | Triggers programmed cell death in malignant cells |
| Inhibition of Cell Proliferation | Disrupts cell cycle progression |
| Modulation of Signaling Pathways | Affects pathways like MAPK and PI3K/Akt |
Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties. It has been tested against various strains of bacteria and fungi, showing effective inhibition of growth. The structural features that contribute to this activity include:
- Hydrophobic Interactions : The phenylpiperidine moiety enhances membrane permeability.
- Electrostatic Interactions : The carboxylic acid group may interact with microbial cell walls.
Case Studies
- Anticancer Study : A recent investigation into the effects of similar chromenone derivatives on breast cancer cell lines revealed a dose-dependent inhibition of cell viability. The study utilized MTT assays to quantify cell proliferation and flow cytometry for apoptosis analysis.
- Antimicrobial Efficacy : Another study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant zones of inhibition compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
